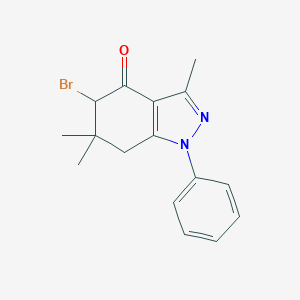
5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one is a synthetic organic compound with the molecular formula C16H17BrN2O. This compound belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one and bromine.
Bromination Reaction: The bromination of 3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one is carried out using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the indazole ring play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3,6,6-Trimethyl-1-phenyl-5,7-dihydroindazol-4-one: Lacks the bromine atom, which may result in different biological activities.
5-Chloro-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological properties.
5-Iodo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one: Contains an iodine atom, which may affect its pharmacokinetics and interactions with biological targets.
Uniqueness
The presence of the bromine atom in 5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one imparts unique chemical and biological properties compared to its analogs. Bromine’s size and electronegativity can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-10-13-12(9-16(2,3)15(17)14(13)20)19(18-10)11-7-5-4-6-8-11/h4-8,15H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZBZRNWLXMMSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(C(C2)(C)C)Br)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
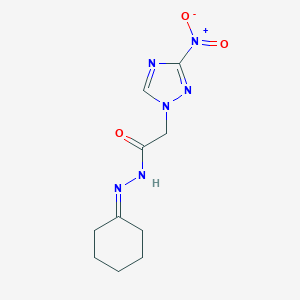
![N-[1-{[2-(9-anthrylmethylene)hydrazino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B387140.png)
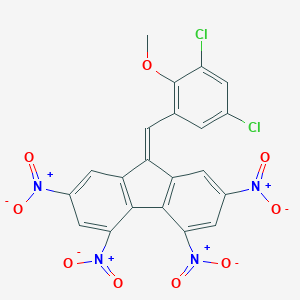
![Isobutyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B387143.png)
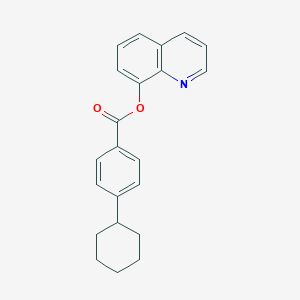
![9-[4-(heptyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene](/img/structure/B387147.png)

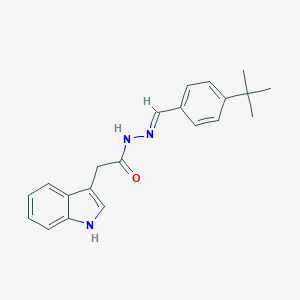
![N'-[5-nitro-2-(1-piperidinyl)benzylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B387152.png)
![Butyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B387156.png)
![N'-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-4-(decyloxy)benzohydrazide](/img/structure/B387157.png)
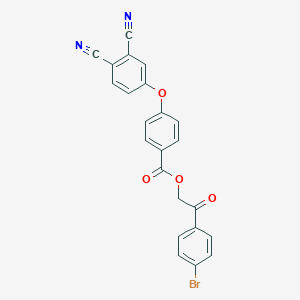
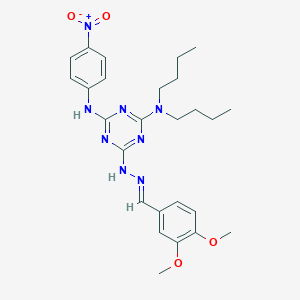
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2,4-dibromo-6-isopropyl-3-methylphenoxy)acetohydrazide](/img/structure/B387166.png)
